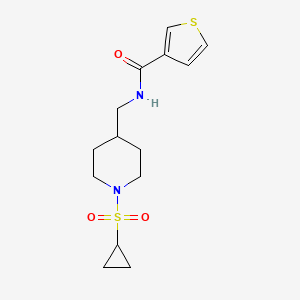

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide

CAS No.: 1234994-71-8

Cat. No.: VC4233019

Molecular Formula: C14H20N2O3S2

Molecular Weight: 328.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1234994-71-8 |

|---|---|

| Molecular Formula | C14H20N2O3S2 |

| Molecular Weight | 328.45 |

| IUPAC Name | N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]thiophene-3-carboxamide |

| Standard InChI | InChI=1S/C14H20N2O3S2/c17-14(12-5-8-20-10-12)15-9-11-3-6-16(7-4-11)21(18,19)13-1-2-13/h5,8,10-11,13H,1-4,6-7,9H2,(H,15,17) |

| Standard InChI Key | BOIPFVKMXVGMOS-UHFFFAOYSA-N |

| SMILES | C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CSC=C3 |

Introduction

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a distinctive structure that includes a cyclopropylsulfonyl group, a piperidine ring, and a thiophene moiety. The unique arrangement of these functional groups suggests that it may interact with various biological targets, making it an interesting candidate for further research and development in pharmacology.

Synthesis and Characterization

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide typically involves several key steps, similar to those used for related compounds. These steps often include the formation of the piperidine ring and the attachment of the cyclopropylsulfonyl group, followed by the incorporation of the thiophene moiety. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically used to confirm the structure and purity of the compound.

Synthesis Steps

-

Formation of Piperidine Ring: This involves the synthesis of the piperidine core, which may be achieved through various methods depending on the starting materials.

-

Attachment of Cyclopropylsulfonyl Group: This step involves the introduction of the cyclopropylsulfonyl moiety to the piperidine ring.

-

Incorporation of Thiophene Moiety: The final step involves attaching the thiophene-3-carboxamide group to the piperidine derivative.

Potential Applications

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide has potential applications in medicinal chemistry, particularly in the development of novel pharmaceutical agents. The compound's unique structure suggests it could interact with specific biological targets, making it a candidate for further research in pharmacology.

Potential Biological Targets

-

Enzymes: The compound may interact with enzymes involved in various biological pathways.

-

Receptors: It could also bind to receptors, influencing cellular signaling pathways.

Future Research Directions

-

Optimization of Synthesis: Improving the synthesis efficiency and yield.

-

Biological Activity Evaluation: Assessing the compound's activity against various biological targets.

-

Structure-Activity Relationship Studies: Investigating how structural modifications affect biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume